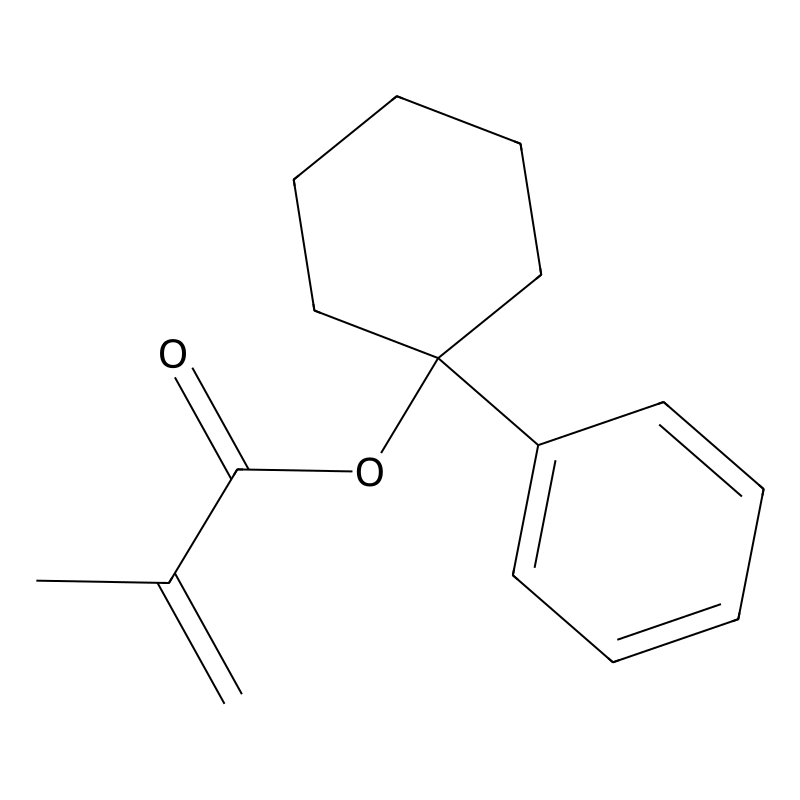1-Phenylcyclohexyl methacrylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Monomer for Polymethacrylates
1-PCMA possesses a methacrylate group (CH2=C(CH3)COOCH2-), a common functionality used in the synthesis of polymethacrylates. These polymers are widely studied for their versatility and desirable properties, including good transparency, mechanical strength, and resistance to chemicals [].
Substituent for Tailoring Properties
The presence of the phenyl group (C6H5) attached to the cyclohexane ring in 1-PCMA introduces a bulky and aromatic substituent. This can potentially influence the properties of the resulting polymer compared to simpler methacrylates. Researchers might explore 1-PCMA to achieve specific characteristics like improved thermal stability, altered refractive index, or enhanced hydrophobicity in the final polymer [, ].
Comonomer for Copolymers
1-PCMA could be employed as a comonomer alongside other methacrylates during polymerization. This approach allows researchers to create copolymers with a combination of properties derived from the individual monomers. The bulky phenyl group of 1-PCMA could influence the copolymer's microstructure and potentially lead to novel materials with unique functionalities [].
1-Phenylcyclohexyl methacrylate is an organic compound characterized by the chemical formula . It is a methacrylate ester synthesized from methacrylic acid and 1-phenylcyclohexanol. This compound possesses a unique structure that includes a phenylcyclohexyl group, which contributes to its distinctive chemical properties and potential applications in various fields, particularly in polymer chemistry and materials science .
1-Phenylcyclohexyl methacrylate is versatile in terms of its chemical reactivity. The primary types of reactions it undergoes include:
- Polymerization: This compound can polymerize to form high molecular weight polymers, which are utilized in various applications such as coatings and adhesives.
- Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding methacrylic acid and 1-phenylcyclohexanol.
- Substitution Reactions: The methacrylate group is reactive towards nucleophilic substitution, allowing for the introduction of various functional groups.
Common Reagents and Conditions- Polymerization Initiators: Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN).
- Hydrolysis Conditions: Acidic or basic aqueous solutions are typically employed for hydrolysis.
- Nucleophiles for Substitution: Amines or alcohols can serve as nucleophiles in substitution reactions.
Major Products Formed- From polymerization, various polymers with tailored properties are produced.
- Hydrolysis results in the formation of methacrylic acid and 1-phenylcyclohexanol.
- Substitution reactions yield a range of substituted methacrylate derivatives.
- From polymerization, various polymers with tailored properties are produced.
- Hydrolysis results in the formation of methacrylic acid and 1-phenylcyclohexanol.
- Substitution reactions yield a range of substituted methacrylate derivatives.
Synthetic Routes
1-Phenylcyclohexyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-phenylcyclohexanol. This reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction efficiency. The process is conducted under reflux conditions, followed by purification through distillation or recrystallization to obtain the desired product.
Industrial Production
In industrial settings, the synthesis follows similar routes but on a larger scale. Continuous feeding of reactants into a reactor while maintaining optimal conditions allows for efficient production. Advanced purification techniques are employed to ensure high-purity output suitable for commercial applications.
1-Phenylcyclohexyl methacrylate has diverse applications across several fields:
- Polymer Chemistry: It serves as a monomer for specialty polymers with unique mechanical properties.
- Materials Science: Polymers derived from this compound are used in coatings, adhesives, and advanced materials due to their enhanced durability and thermal stability.
- Biomedical
Several compounds share structural similarities with 1-Phenylcyclohexyl methacrylate. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl Methacrylate | Simple structure with methyl group | Widely used; foundational for many acrylate polymers |
| Ethyl Methacrylate | Ethyl group instead of phenylcyclohexyl | Similar polymerization properties |
| Butyl Methacrylate | Butyl group; known for flexibility | Commonly used in coatings and adhesives |
Uniqueness of 1-Phenylcyclohexyl Methacrylate
The presence of the phenylcyclohexyl group in 1-Phenylcyclohexyl methacrylate imparts unique steric and electronic properties that enhance the performance characteristics of the resulting polymers. This makes it particularly valuable in applications requiring specific mechanical and thermal properties that are not achievable with simpler methacrylates.








